molecular formula C8H12O2S B8334592 2-Dimethoxymethyl-5-methylthiophene

2-Dimethoxymethyl-5-methylthiophene

Cat. No. B8334592
M. Wt: 172.25 g/mol
InChI Key: BFQBRXKDNCNHRY-UHFFFAOYSA-N
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Patent
US05763437

Procedure details

A mixture of 2-formyl-5-methylthiophene (12.6 g, 0.1 mol), methyl orthoformate (31.8 g) and a catalytic amount of p-toluene-sulfonic acid in toluene (120 ml) was refluxed for 6 hours. To the cooled reaction mixture was added ethyl acetate and washed with water twice. The organic layer was dried over magnesium sulfate. Removal of the solvent gave a brownish oil, which was purified by distillation under reduced pressure to afford 2-dimethoxymethyl-5-methylthiophene (13.54 g, 78.5% yield) as a yellow oil.
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:4][C:5]([CH3:8])=[CH:6][CH:7]=1)=[O:2].[CH:9]([O-])([O-])[O:10]C.[C:14]1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH3:14][O:2][CH:1]([O:10][CH3:9])[C:3]1[S:4][C:5]([CH3:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C(=O)C=1SC(=CC1)C
Name
methyl orthoformate
Quantity
31.8 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
WASH
Type
WASH
Details
washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a brownish oil, which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C=1SC(=CC1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.54 g
YIELD: PERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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